Product packaging for N-benzyl-2,4-dibromobenzamide(Cat. No.:)

N-benzyl-2,4-dibromobenzamide

Cat. No.: B310593
M. Wt: 369.05 g/mol
InChI Key: DMCKUGBJTXBBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2,4-dibromobenzamide is a synthetic benzamide derivative intended for research and development applications. This compound is part of a class of chemicals known for their utility in organic synthesis and pharmaceutical research. Benzamide derivatives are frequently investigated for their diverse biological activities, which include potential anti-inflammatory properties. Related compounds, such as N-benzyl-4-bromobenzamide, have been shown in studies to exhibit significant inhibitory effects on the production of pro-inflammatory mediators like IL-6 and PGE2 in model systems, suggesting a potential research pathway for inflammatory response mechanisms . As a brominated benzamide, it is expected to serve as a versatile building block or intermediate in medicinal chemistry and drug discovery projects. The presence of bromine atoms and the benzamide group on the aromatic ring system may facilitate further chemical modifications via cross-coupling reactions or serve as a key scaffold for structure-activity relationship (SAR) studies. Researchers can leverage this compound in the synthesis of more complex molecules or in the exploration of new pharmacologically active compounds. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11Br2NO B310593 N-benzyl-2,4-dibromobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11Br2NO

Molecular Weight

369.05 g/mol

IUPAC Name

N-benzyl-2,4-dibromobenzamide

InChI

InChI=1S/C14H11Br2NO/c15-11-6-7-12(13(16)8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)

InChI Key

DMCKUGBJTXBBEM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of N Benzyl 2,4 Dibromobenzamide

Precursor Synthesis and Halogenation Methodologies

Synthesis of 2,4-Dibromobenzoic Acid via Established Routes

2,4-Dibromobenzoic acid is a key intermediate characterized by a benzoic acid core with bromine atoms at the 2 and 4 positions. mdpi.com Several established synthetic pathways are utilized for its preparation.

Another established method is the oxidation of a substituted toluene (B28343) . For instance, 2,4-dibromotoluene (B1294801) can serve as a precursor. mdpi.comnih.gov The methyl group of the toluene is oxidized to a carboxylic acid using strong oxidizing agents. One multi-step approach to obtain the required 2,4-dibromotoluene starts from 4-nitrotoluene, which is first brominated, then the nitro group is reduced to an amine, followed by a Sandmeyer reaction to introduce the second bromine atom. researchgate.net

A third route involves the oxidation of 2',4'-dibromoacetophenone . This acetophenone (B1666503) derivative can be prepared via a Friedel-Crafts acetylation of p-dibromobenzene. mdpi.com The subsequent oxidation of the acetyl group, for example using an alkaline solution of potassium permanganate, yields 2,4-dibromobenzoic acid. mdpi.comsemanticscholar.org

Starting MaterialKey ReagentsIntermediateProductRef
2,4-Dibromoaniline1. NaNO₂, HBr (0-5°C) 2. CuBrDiazonium salt2,4-Dibromobenzoic acid (via subsequent carboxylation)
2,4-DibromotolueneOxidizing agent (e.g., KMnO₄)-2,4-Dibromobenzoic acid mdpi.comnih.gov
p-Dibromobenzene1. Acetyl chloride, AlCl₃ 2. KMnO₄, NaOH2',4'-Dibromoacetophenone2,4-Dibromobenzoic acid mdpi.com

Preparation of the N-Benzylamine Moiety

N-Benzylamine is the second crucial precursor, providing the benzylamide portion of the final molecule. Several industrial and laboratory-scale methods are available for its synthesis.

A common industrial method is the reductive amination of benzaldehyde (B42025) . This can be achieved by reacting benzaldehyde with ammonia (B1221849) in the presence of a reducing agent and a catalyst, such as Raney nickel, under hydrogen pressure. sioc-journal.cn

Another route is the reaction of benzyl (B1604629) chloride with ammonia . This nucleophilic substitution reaction produces benzylamine (B48309), though it can sometimes lead to the formation of di- and tribenzylamines as byproducts. sioc-journal.cn

The catalytic hydrogenation of benzonitrile also affords benzylamine in high yields. sioc-journal.cn This method involves reducing the nitrile group over a suitable catalyst.

More recently, electrochemical methods have been developed for the synthesis of related N-benzylidene benzylamines from dibenzylamine, which can be further converted to benzylamine derivatives. sioc-journal.cn

Starting MaterialKey Reagents/CatalystReaction TypeProductRef
BenzaldehydeAmmonia, H₂, Raney NickelReductive AminationN-Benzylamine sioc-journal.cn
Benzyl ChlorideAmmoniaNucleophilic SubstitutionN-Benzylamine sioc-journal.cn
BenzonitrileH₂, CatalystCatalytic HydrogenationN-Benzylamine sioc-journal.cn

Amidation Reactions for N-benzyl-2,4-dibromobenzamide Formation

The final and pivotal step in the synthesis is the formation of the amide bond between 2,4-dibromobenzoic acid and benzylamine. This transformation can be accomplished through several protocols, each with its own advantages regarding reaction conditions, yield, and purity.

Conventional Coupling Protocols (e.g., Acid Chloride-Amine Condensation)

The most traditional and widely used method for forming the amide bond is the condensation of an amine with an acyl chloride. sci-hub.se This two-step process begins with the activation of the carboxylic acid.

First, 2,4-dibromobenzoic acid is converted to its more reactive acyl chloride derivative, 2,4-dibromobenzoyl chloride . This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂), often in an inert solvent. sci-hub.se

In the second step, the isolated 2,4-dibromobenzoyl chloride is reacted with benzylamine. The reaction is a nucleophilic acyl substitution where the nitrogen atom of the benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride. researchgate.net This reaction is generally vigorous and results in the formation of this compound and hydrogen chloride (HCl) as a byproduct. nih.gov To neutralize the HCl formed, the reaction is often carried out with an excess of the amine, which acts as a base, or in the presence of an external base like triethylamine (B128534). sci-hub.se

Reactant 1Reactant 2Coupling ReagentBaseProductRef
2,4-Dibromobenzoic AcidBenzylamineThionyl Chloride (SOCl₂)Excess Benzylamine or TriethylamineThis compound sci-hub.se

Catalyst-Mediated Amidation Techniques (e.g., PPh3-I2 Activation, Copper Catalysis)

To circumvent the often harsh conditions of the acid chloride route, milder, catalyst-mediated methods have been developed for direct amidation.

Triphenylphosphine-Iodine (PPh₃-I₂) Activation: This system serves as an efficient activator for the direct amidation of carboxylic acids. The combination of triphenylphosphine (B44618) and iodine has been shown to be effective for converting a range of carboxylic acids into their corresponding amides. rsc.org The success of this reaction is highly dependent on the sequence of reagent addition. For optimal results and to avoid the formation of an acid anhydride (B1165640) byproduct, the amine should be added to the PPh₃-I₂ mixture before the introduction of the carboxylic acid and a base like triethylamine. rsc.org This method allows the reaction to proceed under mild conditions.

Copper Catalysis: Copper-catalyzed reactions, particularly variations of the Ullmann condensation, are effective for forming C-N bonds. This approach can be applied to the amidation of halobenzoic acids. mdpi.comsemanticscholar.org While often used for N-arylation, copper catalysts can facilitate the coupling of 2,4-dibromobenzoic acid with benzylamine. The reaction conditions typically involve a copper source (e.g., copper powder, Cu₂O, or CuI), a base (e.g., K₂CO₃), and a suitable solvent, often at elevated temperatures. mdpi.comsemanticscholar.org

Carboxylic AcidAmineCatalytic SystemKey FeaturesRef
2,4-Dibromobenzoic AcidBenzylaminePPh₃ / I₂ / TriethylamineOrder of reagent addition is critical for high yield. rsc.org
2,4-Dibromobenzoic AcidBenzylamineCopper salt (e.g., CuI) / BaseUllmann-type condensation, often requires elevated temperatures. mdpi.comsemanticscholar.org

Optimization of Reaction Conditions for Enhanced Yield and Purity in Dibromobenzamide Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions and byproducts.

Solvent and Temperature: The choice of solvent can significantly influence the reaction outcome. In some amidation reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are effective. researchgate.net For certain syntheses, conducting the reaction in boiling dioxane for an extended period has been shown to prevent the formation of byproducts. sci-hub.se In other cases, greener solvents like methanol (B129727) at room temperature have provided high yields. researchgate.net Temperature is also a critical factor; while some reactions require heating or reflux to proceed at a reasonable rate, others benefit from lower temperatures to enhance selectivity. For example, in a synthesis of N-(pyridin-2-yl)-benzamides, 80 °C was found to be the optimal temperature, as higher temperatures led to decomposition. mdpi.com

Stoichiometry and Base: The molar ratio of the reactants and the choice of base are important variables. In the acid chloride condensation, using at least two equivalents of the amine is common—one to act as the nucleophile and the second to act as a scavenger for the HCl produced. sci-hub.se Alternatively, an external, non-nucleophilic base like triethylamine or a stronger base like cesium carbonate can be used. sci-hub.seresearchgate.net The use of cesium carbonate in N-alkylation reactions has been shown to promote high chemoselectivity. researchgate.net

Purification: After the reaction is complete, purification is essential to isolate the desired product from unreacted starting materials, catalysts, and byproducts. Column chromatography on silica (B1680970) gel is a common method for purifying the crude product. sci-hub.seresearchgate.net Recrystallization from a suitable solvent system, such as a mixture of water and methanol or toluene and methanol, can also be employed to obtain a product of high purity. sci-hub.se

ParameterConsiderations for OptimizationExampleRef
Solvent Polarity, boiling point, and solubility of reactants and products. Can influence reaction rate and selectivity.Anhydrous DMF for N-alkylation; boiling dioxane to avoid byproducts. sci-hub.seresearchgate.net
Temperature Balance between reaction rate and potential for side reactions or decomposition.80 °C found to be optimal for a specific benzamide (B126) synthesis to avoid product decomposition. mdpi.com
Base Neutralizes acidic byproducts (e.g., HCl). Choice of base (e.g., excess amine, triethylamine, Cs₂CO₃) can affect yield and selectivity.Using excess amine as a base in acid chloride condensation. sci-hub.se
Reactant Ratio Stoichiometry can be adjusted to drive the reaction to completion and control selectivity.Using 2 equivalents of amine per equivalent of acyl chloride. sci-hub.se

Derivatization and Structural Modification of this compound Analogues

The structural framework of this compound offers a versatile platform for chemical modification. Researchers have explored various derivatization strategies to modulate its physicochemical and biological properties. These modifications typically target three key areas: the N-benzyl group, the halogenation pattern of the benzamide ring, and the integration of the entire molecule into larger, more complex systems.

Research into the hydrogenative deprotection of N-benzyl groups has revealed that the electronic nature of substituents on the benzyl ring plays a crucial role. acs.org An electron-donating substituent in the para-position was found to accelerate this deprotection process. acs.org Conversely, an electron-attracting substituent tends to slow down or even prevent the reaction. acs.org In the context of N-benzyl phenethylamines, substitutions at the 2'- and 3'-positions of the benzyl group are generally well-tolerated and can have a profound impact on receptor binding affinities. nih.gov Even minor alterations to substituents in this region can lead to significant changes in molecular affinity. nih.gov

Furthermore, the introduction of specific substituents is a common strategy to enhance pharmacokinetic properties. For instance, incorporating electron-withdrawing groups like chloro and fluoro atoms onto the benzyl moiety may improve metabolic stability.

Table 1: Effects of Substituents on the N-Benzyl Moiety of Benzamide Analogues

Substituent PositionSubstituent TypeObserved EffectReference
para-Electron-donatingAccelerates N-benzyl deprotection acs.org
para-Electron-attractingDelays or prevents N-benzyl deprotection acs.org
2'- and 3'-VariousGenerally well-tolerated; can profoundly affect receptor affinity nih.gov
3-Cl, 4-FElectron-withdrawingMay enhance metabolic stability and binding affinity

The position and number of halogen atoms on the benzamide phenyl ring are key determinants of a molecule's properties. The 2,4-dibromo pattern is just one of several possibilities, and altering this arrangement can lead to different chemical behaviors and interaction profiles. The synthesis of various dihalosulfamoylbenzoic acids, including 2,4-dibromo and 2,4-dichloro derivatives, serves as a foundation for creating a library of benzamides with diverse halogenation patterns. sci-hub.se The synthesis of the required 2,4-dibromobenzoic acid can be achieved through methods such as the hydrolysis of 2,4-dibromobenzonitrile (B2739343) or the oxidation of 2,4-dibromotoluene. mdpi.com

Computational studies on halogenated aromatic rings provide insight into the non-covalent interactions that govern molecular assembly. semanticscholar.org Research on halogenated phenylalanine dimers indicates that para-substitution tends to stabilize the dimers more effectively than ortho-substitution, with heavier halogens like bromine and iodine producing a more pronounced effect. semanticscholar.org This stabilization is attributed to direct interactions between the substituent and the adjacent aromatic ring. semanticscholar.org The synthesis of specifically halogenated benzamides, such as 2-amino-3,5-dibromobenzamide, can be achieved through controlled reactions, for example, by treating 2-aminobenzamide (B116534) with N-bromosuccinimide. acs.org The analysis of proton NMR spectra for dihalogenated benzanilides, which are structurally related, presents challenges due to the complexity arising from closely resonating protons and multiple coupling interactions, necessitating advanced two-dimensional NMR techniques for precise characterization. nih.gov

Table 2: Examples of Halogenated Benzamide Precursors and Analogues

Compound NameSynthetic Route/ObservationReference
2,4-Dibromobenzoic acidPrepared by hydrolysis of 2,4-dibromobenzonitrile or oxidation of 2,4-dibromotoluene. mdpi.com mdpi.com
2,4-Dihalobenzoic acidsUsed as key intermediates for synthesizing various dihalosulfamoylbenzamides. sci-hub.se sci-hub.se
2-Amino-3,5-dibromobenzamideSynthesized by treating 2-aminobenzamide with N-bromosuccinimide. acs.org acs.org
2-Methoxy-3,5-dibromobenzoyl chlorideUsed as a starting material in the synthesis of N-(2-diethylaminoethyl)-2-methoxy-3,5-dibromobenzamide. google.com google.com

The this compound scaffold and its analogues can serve as building blocks for constructing more complex molecules with specific functions. Nitrogen-containing heterocycles are important structures found in many bioactive compounds, and benzamide derivatives are often incorporated into these larger frameworks. researchgate.net For example, dihydroquinazolinones, which are known for a wide range of pharmacological activities, represent a class of molecules where benzamide-like structures are integrated. researchgate.net The reactivity of the dihydroquinazolinone core allows for various chemical transformations and derivatizations. researchgate.net

In the development of functional materials, related structures have been integrated into sophisticated systems. For instance, 2,5-dibromobenzyl amine, a structural isomer of a fragment of the title compound, has been used as a precursor in the synthesis of more complex molecules designed for applications in radiotherapy. uchicago.edu The synthesis involves coupling the dibromobenzyl amine with another molecular fragment to create a larger, functional construct. uchicago.edu Similarly, research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has demonstrated their potential as core structures in the development of compounds with antiproliferative activity. nih.gov These examples highlight the utility of the N-benzyl-dihalobenzamide motif as a versatile component in the design of functional molecules and materials for a range of applications.

Advanced Structural Elucidation and Spectroscopic Characterization of N Benzyl 2,4 Dibromobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of N-benzyl-2,4-dibromobenzamide is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic effects of the bromine atoms and the amide group. Based on data from analogous structures such as N-benzylbenzamide and N-benzyl-2,5-dibromobenzamide, the predicted signals are as follows. rsc.orgchemicalbook.com

The amide proton (N-H) would likely appear as a triplet around δ 9.0 ppm (in DMSO-d₆) due to coupling with the adjacent benzylic protons. rsc.org The benzylic methylene (B1212753) protons (-CH₂-) are expected to resonate as a doublet around δ 4.5-4.7 ppm, coupled to the single N-H proton. rsc.orgsci-hub.se The five protons of the benzyl (B1604629) group's phenyl ring would typically appear as a multiplet in the δ 7.2-7.4 ppm region. rsc.orgrsc.org The aromatic protons on the 2,4-dibromobenzoyl ring are expected at lower field due to the deshielding effects of the bromine atoms and the carbonyl group. They would present a distinct splitting pattern: H-3 as a doublet of doublets, H-5 as a doublet of doublets, and H-6 as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on analogous compounds. rsc.orgchemicalbook.comrsc.org

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
N-H ~9.0 Triplet (t)
Benzyl -CH₂- ~4.6 Doublet (d)
Benzyl Ar-H ~7.3 Multiplet (m)
Dibromobenzoyl H-3 ~7.5 Doublet of Doublets (dd)
Dibromobenzoyl H-5 ~7.6 Doublet of Doublets (dd)
Dibromobenzoyl H-6 ~7.9 Doublet (d)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 14 distinct carbon signals are expected, although some aromatic signals may overlap. rsc.org The carbonyl carbon (C=O) is the most deshielded, appearing at approximately δ 165-168 ppm. rsc.org The benzylic carbon (-CH₂) signal is expected around δ 43-44 ppm. rsc.org The carbons directly bonded to the bromine atoms (C-2 and C-4) would show signals at approximately δ 118-122 ppm. The remaining aromatic carbons would resonate in the typical δ 127-141 ppm range. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous compounds. rsc.orgchemicalbook.comrsc.org

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O ~166.0
Benzyl -CH₂- ~43.5
Dibromobenzoyl C-Br ~118.0 - 122.0
Aromatic C-H & C-C ~127.0 - 141.0

2D NMR techniques are indispensable for confirming the assignments made from 1D spectra. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Key expected correlations for this compound would include a cross-peak between the amide (N-H) proton and the benzylic (-CH₂) protons, confirming their proximity. It would also map the connectivity between the adjacent protons on the dibromobenzoyl ring (H-5 with H-6, H-5 with H-3) and within the benzyl ring. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlations). youtube.com It allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C data tables. For example, the doublet at δ ~4.6 ppm would correlate to the carbon signal at δ ~43.5 ppm, confirming the -CH₂- group assignment.

Table 3: Key Predicted HMBC Correlations for this compound

Proton (¹H) Correlating Carbon (¹³C) Type of Correlation
N-H C=O ²JCH
N-H Benzylic -CH₂- ²JCH
Benzylic -CH₂- C=O ³JCH
Benzylic -CH₂- Benzyl C-1 (ipso) ²JCH
Dibromobenzoyl H-6 C=O ³JCH

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion rates of molecules in solution. For a pure sample of this compound, all proton signals should exhibit the same diffusion coefficient, confirming they belong to a single molecular entity. rsc.org

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. lcms.cz For this compound (C₁₄H₁₂Br₂NO), the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion [M]⁺•. A triplet of peaks at m/z [M], [M+2], and [M+4] with a relative intensity ratio of approximately 1:2:1 is expected.

Upon ionization, the molecule undergoes fragmentation. The fragmentation pattern is predictable based on the functional groups present. libretexts.orglibretexts.org Cleavage of the amide bond is common.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Mass/Charge Ratio) Proposed Fragment Ion Formula Notes
369/371/373 [M]⁺• [C₁₄H₁₂Br₂NO]⁺• Molecular ion peak cluster (ratio ~1:2:1)
264/266/268 [C₇H₃Br₂O]⁺ 2,4-Dibromobenzoyl cation Loss of benzylamine (B48309)
183/185 [C₇H₄BrO]⁺ Bromobenzoyl cation Loss of benzylamine and one Br atom
106 [C₇H₈N]⁺ Benzylamine radical cation
91 [C₇H₇]⁺ Tropylium cation A very common and stable fragment from benzyl groups. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of a secondary amide. rsc.org

Table 5: Characteristic IR Absorption Bands for this compound Predicted values based on analogous compounds. rsc.orgrsc.orgresearchgate.net

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
N-H Stretch Secondary Amide ~3300 Medium-Strong
Aromatic C-H Stretch Ar-H ~3030-3080 Medium-Weak
C=O Stretch (Amide I) Amide ~1665 Strong
N-H Bend (Amide II) Amide ~1540 Strong
Aromatic C=C Stretch Aromatic Ring ~1450-1600 Medium
C-N Stretch Amide ~1240 Medium
C-Br Stretch Aryl Bromide ~550-650 Strong

The N-H stretching vibration would appear as a sharp peak around 3300 cm⁻¹. The most intense peak in the spectrum is typically the C=O stretching (Amide I) band, expected near 1665 cm⁻¹. rsc.org The N-H bending (Amide II) band, which is characteristic of secondary amides, should appear around 1540 cm⁻¹. Finally, the C-Br stretching vibrations would be found in the fingerprint region at lower wavenumbers.

Single Crystal X-ray Diffraction Studies of this compound Analogues for Solid-State Conformation

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. uhu-ciqso.esuol.de While a crystal structure for this compound itself is not reported in the surveyed literature, analysis of closely related analogues provides significant insight into its likely solid-state conformation.

The conformation of the molecule would be defined by the torsion angles around the single bonds, particularly the angle between the planes of the two aromatic rings. The amide functional group itself is expected to be largely planar. The relative orientation of the benzyl and dibromobenzoyl moieties can vary, leading to different molecular conformations in the solid state.

Computational Chemistry and Theoretical Modeling of N Benzyl 2,4 Dibromobenzamide

Molecular Docking Simulations for Putative Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a target protein.

For N-benzyl-2,4-dibromobenzamide, docking studies would be crucial to identify potential biological targets. The N-benzyl benzamide (B126) scaffold is known to interact with various enzymes and receptors. For instance, studies on a series of N-benzyl benzamide derivatives identified them as potent and selective inhibitors of butyrylcholinesterase (BChE), a key target in the treatment of advanced Alzheimer's disease. nih.gov Docking simulations in that study revealed that the N-benzyl group could establish key hydrophobic interactions within the enzyme's active site.

Similarly, another study performed molecular docking on a semisynthetic N-benzyl hydrazine (B178648) carbothioamide derivative against multiple targets involved in inflammation and pain, including adhesion molecules like ICAM-1 and opioid receptors. nih.gov The results showed favorable binding energies, suggesting strong interactions with these targets. nih.gov

Based on these precedents, molecular docking simulations for this compound would likely explore targets such as:

Cholinesterases (AChE and BChE): To assess its potential in neurodegenerative diseases.

Enzymes in Inflammatory Pathways: Such as cyclooxygenases (COX) or lipoxygenases (LOX).

Bacterial or Fungal Enzymes: To explore its potential as an antimicrobial agent, a known activity for some benzamides.

Kinases or Proteases: Common targets in oncology research.

The docking pose of this compound would be analyzed for key interactions: hydrogen bonds from the amide N-H, pi-pi stacking from the aromatic rings, and halogen bonds from the bromine atoms, which can significantly enhance binding affinity.

Table 1: Examples of Molecular Docking on Related N-Benzyl Scaffolds

Compound TypeBiological TargetKey Findings from DockingReference
N-benzyl benzamide derivativesButyrylcholinesterase (BChE)N-benzyl group forms hydrophobic interactions in the active site; amide group acts as a hydrogen bond donor/acceptor. nih.gov
N-benzyl hydrazine carbothioamideICAM-1, Opioid ReceptorsPredicted strong binding to multiple inflammatory and pain-related targets with binding energies below -6.0 kcal/mol. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches use molecular modeling to rationalize and predict the effects of structural modifications.

For this compound, a computational SAR study would focus on three key regions: the N-benzyl group, the central benzamide linker, and the 2,4-dibrominated phenyl ring.

The N-benzyl Group: Research on N-benzylpiperazine carboxamides as inhibitors of the Hepatitis C Virus (HCV) polymerase showed that substitutions on this benzyl (B1604629) ring were critical for potency. nih.gov For this compound, computational analysis could predict how adding substituents (e.g., methoxy, trifluoromethyl) to this ring might alter binding to a putative target.

The 2,4-dibromophenyl Ring: The position and nature of halogen atoms are paramount. In a study of N-benzylbenzamides as dual modulators for soluble epoxide hydrolase (sEH) and PPARγ, halogen substitutions on the benzamide ring were explored to optimize activity. acs.org The two bromine atoms in this compound significantly increase its lipophilicity and introduce the potential for halogen bonding, a strong, directional interaction that can enhance ligand binding. Computational models can quantify these effects on properties like binding energy and electronic distribution.

A computational SAR study would involve creating a virtual library of analogues and calculating their properties to build a predictive model.

Table 2: Illustrative SAR Insights from Related Benzamide Scaffolds

ScaffoldStructural ModificationObserved Effect on ActivityReference
N-benzylbenzamidesSubstitution on the benzamide ringModulates potency and selectivity for sEH and PPARγ targets. acs.orgresearchgate.net
N-benzyl-piperazine-carboxamidesSubstitution on the N-benzyl ringInfluences inhibitory activity against HCV NS5B polymerase. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound would provide a wealth of information about its intrinsic properties.

Molecular Geometry: DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, confirming the molecule's three-dimensional conformation. Studies on halogenated benzamides have used DFT to analyze how intramolecular hydrogen bonds and steric effects influence the planarity of the molecule. nih.gov

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. For this compound, the MEP would highlight electron-rich regions (negative potential), such as the carbonyl oxygen and the bromine atoms, which are susceptible to electrophilic attack and are key sites for hydrogen and halogen bonding. Electron-deficient regions (positive potential), like the amide proton, are sites for nucleophilic attack. DFT studies on other benzamides have used MEP maps to explain intermolecular interactions. nih.gov

Vibrational Frequencies: Theoretical prediction of infrared and Raman spectra can aid in the experimental characterization of the compound.

Table 3: Key Parameters from DFT Analysis of a Related Halogenated Benzamide

ParameterCompoundFindingReference
Molecular Conformation2-Amino-5-bromobenzamideDFT calculations revealed a stable conformer stabilized by a six-membered intramolecular ring formed via hydrogen bonding. nih.gov
HOMO-LUMO Gap4-ethoxy-2,3-difluoro benzamideThe energy gap was calculated to understand chemical reactivity and intermolecular charge transfer within the molecule. nih.gov
Molecular Electrostatic Potential (MEP)4-ethoxy-2,3-difluoro benzamideMEP analysis identified reactive sites and explained hydrogen bonding behavior. nih.gov

Predictive Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

A predictive QSAR model for this compound would require a dataset of structurally similar benzamides with measured biological activity against a specific target. The process involves:

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

For example, 3D-QSAR models have been successfully generated to predict the antioxidative activity of novel benzamide derivatives. nih.govacs.org Another study developed robust QSAR models for N-(2-Aminophenyl)-benzamide derivatives as histone deacetylase 2 (HDAC2) inhibitors. sphinxsai.com Such models, once validated, could be used to predict the activity of this compound and guide the design of new, more potent analogues by suggesting which structural modifications are likely to improve activity.

Chemoinformatics analyses would involve profiling the compound against large chemical databases to predict its ADME (Absorption, Distribution, Metabolism, Excretion) properties, potential toxicity, and likely biological targets based on structural similarity to known active compounds.

Prospective Applications and Future Research Trajectories for N Benzyl 2,4 Dibromobenzamide

Strategic Utility as a Building Block in Complex Organic Synthesis

N-benzyl-2,4-dibromobenzamide serves as a versatile scaffold in the field of organic synthesis, primarily owing to its unique structural features. The presence of two bromine atoms on the benzoyl ring and a flexible N-benzyl group allows for a variety of chemical transformations. These reactive sites make it a valuable starting material for the construction of more complex molecules with potential biological activities.

The N-benzyl group also plays a crucial role. It can be modified or even cleaved under specific conditions to yield a primary or secondary amide, providing another point of diversification. organic-chemistry.org This flexibility allows chemists to fine-tune the steric and electronic properties of the molecule, which is often a critical aspect in the design of bioactive compounds. For example, derivatives of N-benzyl benzamides have been explored as inhibitors for enzymes like butyrylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov

The strategic placement of the bromine atoms on the 2 and 4 positions of the benzoyl ring influences the regioselectivity of subsequent reactions. This control is essential for the rational design and synthesis of target molecules with specific three-dimensional structures. The ability to selectively functionalize one bromine atom over the other, or to perform a double functionalization, opens up a wide range of synthetic possibilities. This makes this compound a valuable precursor for creating libraries of compounds for drug discovery and materials science.

Potential for Integration into Novel Functional Materials and Supramolecular Assemblies

The structural characteristics of this compound make it a promising candidate for incorporation into novel functional materials and supramolecular structures. The aromatic rings can participate in π-π stacking interactions, while the amide group can form hydrogen bonds, both of which are key non-covalent interactions that drive the self-assembly of molecules into larger, ordered architectures.

The dibromo-substituted phenyl ring can be functionalized to introduce specific properties into the resulting material. For instance, the bromine atoms can be replaced with fluorescent moieties, leading to the development of new optical materials. Similarly, introducing groups that can coordinate with metal ions could lead to the formation of metal-organic frameworks (MOFs) or other coordination polymers. google.com These materials are known for their porosity and potential applications in gas storage, separation, and catalysis.

The self-assembly of this compound derivatives can lead to the formation of various supramolecular structures such as gels, liquid crystals, or nanofibers. The final architecture and properties of these materials would be highly dependent on the nature of the substituents introduced onto the core scaffold. For example, the introduction of long alkyl chains could promote the formation of liquid crystalline phases.

Furthermore, the ability to form ordered structures through non-covalent interactions is crucial for the development of materials with applications in electronics, sensing, and nanotechnology. The precise control over the molecular structure offered by the this compound scaffold allows for the rational design of molecules that can self-assemble into materials with desired functionalities. Research in this area could explore how modifications to the benzyl (B1604629) group and the dibrominated ring affect the self-assembly behavior and the properties of the resulting supramolecular materials. scispace.com

Advanced Approaches for Enhancing Bioactivity and Target Selectivity

To enhance the bioactivity and target selectivity of this compound-based compounds, several advanced medicinal chemistry strategies can be employed. These approaches focus on modifying the core structure to optimize its interaction with biological targets while minimizing off-target effects.

One key strategy is structure-activity relationship (SAR) studies . By systematically synthesizing and testing a series of analogs with variations at different positions of the molecule, researchers can identify which structural features are crucial for biological activity. For instance, modifying the substituents on the benzyl ring or replacing it with other aromatic or aliphatic groups can significantly impact the compound's potency and selectivity. nih.govnih.gov Similarly, the nature and position of the substituents on the dibrominated ring can be altered to fine-tune the electronic and steric properties of the molecule. sci-hub.se

Bioisosteric replacement is another important technique. This involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved biological activity, better pharmacokinetic properties, or reduced toxicity. For example, one of the bromine atoms could be replaced with a different halogen, a trifluoromethyl group, or a cyano group to modulate the lipophilicity and electronic character of the molecule.

Conformational constraint is a strategy used to lock the molecule into a specific three-dimensional shape that is optimal for binding to its biological target. This can be achieved by introducing cyclic structures or rigid linkers into the molecule. By reducing the conformational flexibility, it is possible to increase the binding affinity and selectivity for the target protein.

Finally, fragment-based drug discovery (FBDD) and computational modeling can be used to guide the design of more potent and selective inhibitors. FBDD involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. Computational methods, such as molecular docking and molecular dynamics simulations, can provide insights into the binding mode of the compound and help in designing new analogs with improved interactions with the target.

Application of Green Chemistry Principles in Scalable Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and economically viable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key areas for improvement is the use of greener solvents . Traditional organic syntheses often rely on volatile and toxic solvents. Replacing these with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the process. For some reactions, performing the synthesis in the absence of a solvent (solvent-free conditions) can be an even better option.

Catalysis plays a central role in green chemistry. The use of highly efficient and selective catalysts can reduce the number of synthetic steps, minimize the formation of byproducts, and lower the energy requirements of the reaction. For example, developing more active and stable palladium catalysts for the cross-coupling reactions of the dibrominated scaffold would be a significant advancement. acs.org Furthermore, exploring the use of biocatalysts, such as enzymes, could offer highly selective and environmentally friendly routes to certain derivatives.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes with high atom economy are preferred as they generate less waste. Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product is a key goal of green chemistry.

Finally, developing scalable and continuous flow processes for the synthesis of this compound and its derivatives would be a major step towards a more sustainable manufacturing process. Continuous flow reactors offer better control over reaction parameters, improved safety, and can be more easily scaled up compared to traditional batch processes.

Integration with High-Throughput Screening and Combinatorial Library Design

The this compound scaffold is well-suited for integration into high-throughput screening (HTS) and combinatorial library design, two powerful tools in modern drug discovery. researchgate.net These approaches allow for the rapid synthesis and evaluation of a large number of compounds, significantly accelerating the identification of new drug candidates.

Combinatorial chemistry can be used to generate a large library of diverse compounds based on the this compound core. nih.govnih.gov By systematically varying the substituents at the two bromine positions and on the benzyl group, a vast number of unique molecules can be created. This can be achieved using techniques such as parallel synthesis, where multiple reactions are carried out simultaneously in a multi-well plate format. The use of solid-phase synthesis, where the starting material is attached to a polymer support, can further simplify the purification process and allow for the automation of the synthesis.

Once a combinatorial library has been synthesized, it can be screened for biological activity using high-throughput screening (HTS) . nih.govnih.gov HTS assays are designed to test thousands of compounds per day against a specific biological target. These assays are typically automated and use a variety of detection methods, such as fluorescence, luminescence, or absorbance, to measure the activity of the compounds. The data generated from HTS can be used to identify "hits" – compounds that show activity against the target.

The hits identified from HTS can then be further optimized using medicinal chemistry approaches to improve their potency, selectivity, and pharmacokinetic properties. The structural information from the initial hits can also be used to design more focused libraries for subsequent rounds of screening. This iterative process of library design, synthesis, and screening can lead to the rapid identification of promising lead compounds for further development.

The versatility of the this compound scaffold, with its multiple points for diversification, makes it an ideal starting point for the construction of combinatorial libraries for a wide range of biological targets.

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